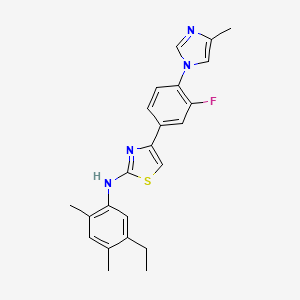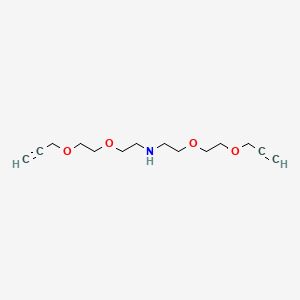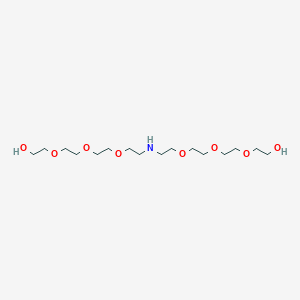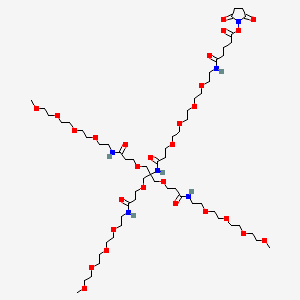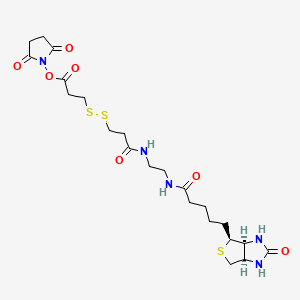
NPD-001
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NPD-001 is a potent TbrPDEB1 inhibitor. NPD-001 is 10-fold more potent on hPDE4 (hPDE4B1 IC50 = 0.6 nM) than on TbrPDEB1 (IC50 = 4 nM). Trypanosomal phosphodiesterases B1 and B2 (TbrPDEB1 and TbrPDEB2) play an important role in the life cycle of Trypanosoma brucei, the causative parasite of human African trypanosomiasis (HAT), also known as African sleeping sickness. Knock down of both enzymes leads to cell cycle arrest and is lethal to the parasite.
Aplicaciones Científicas De Investigación
Nanoparticle Assembly and Properties
- One-Dimensional Assemblies of Nanoparticles : Nanoparticle (NP) assemblies, including one-dimensional (1D) NP assemblies, are significant for both fundamental research and applications, offering insights into biological processes and quantum mechanics of nanoscale systems. The preparation methods, characteristics, and applications of 1D NP assemblies in electronic, optoelectronic, and magnetic devices are explored (Tang & Kotov, 2005).
Nanoparticle Technology in Biomedical Applications
Bioimaging and Biosensing Applications of Nanoparticles : Silica-based nanoparticles (NPs) have gained immense interest in bioimaging and biosensing research due to their capability in obtaining sensitive data noninvasively, crucial for early-stage cancer diagnosis and other applications (Tallury, Payton, & Santra, 2008).
Nanoparticles in Cellular Uptake Dynamics : Studies on the kinetics and mechanisms involved in the intracellular uptake and localization of fluorophore-conjugated nanodiamonds (NDs) show promise for their use in biomedical applications as stable, biocompatible, fluorescent probes (Schrand, Lin, Hens, & Hussain, 2011).
Nanoparticles in Cancer Research
- Applications in Cancer Studies : The applications of quantum dots (QDs) and magnetic nanoparticles (MNPs) in cancer research, including diagnosis and therapy, demonstrate significant potential in early diagnosis and effective treatment of cancer (Wen et al., 2016).
Theranostic Applications of Nanoparticles
- Nanodecoys in Biomedicine : The development of ‘Nanodecoys’ (NDs), nanoparticles coated with various cell membranes, represents an advancement in nanomedicine, enhancing the interaction with biological microenvironments and showing potential in treating a plethora of diseases (Chatterjee et al., 2022).
Nanoparticle Toxicity and Safety
- Nanoparticle Toxicity Studies : Research on the toxic effects of nanoparticles aims to identify their harmful effects and patterns of transport, accumulation, and elimination in living systems, crucial for their safe use in biomedical applications (Sukhanova et al., 2018).
Propiedades
Número CAS |
469863-16-9 |
|---|---|
Nombre del producto |
NPD-001 |
Fórmula molecular |
C33H40N6O4 |
Peso molecular |
584.721 |
Nombre IUPAC |
(4aR,8aS)-4-(3-(4-(4-(1H-tetrazol-5-yl)phenoxy)butoxy)-4-methoxyphenyl)-2-cycloheptyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one |
InChI |
InChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m1/s1 |
Clave InChI |
DNDNLFXKQSTINI-IZLXSDGUSA-N |
SMILES |
O=C1N(C2CCCCCC2)N=C(C3=CC=C(OC)C(OCCCCOC4=CC=C(C5=NN=NN5)C=C4)=C3)[C@]6([H])CC=CC[C@]16[H] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NPD-001; NPD 001; NPD001. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



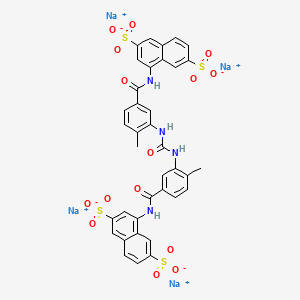
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)
![N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B609549.png)
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)
